molecular formula C6H4N4O2 B1296476 Tetrazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 7477-13-6

Tetrazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B1296476
CAS No.: 7477-13-6
M. Wt: 164.12 g/mol
InChI Key: WIUSYICWELGOHK-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound characterized by a fused tetrazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Biochemical Analysis

Biochemical Properties

Tetrazolo[1,5-a]pyridine-6-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and stability. For instance, this compound can act as a bioisosteric analogue of carboxylic acids, replacing them in biochemical pathways without altering the overall function . It has been observed to form hydrogen bonds with other functional groups, which can affect enzyme-substrate interactions and protein folding . Additionally, this compound exhibits metabolic stability, making it a valuable tool in drug design and development .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream gene expression . In some cell types, this compound has been reported to enhance metabolic activity, while in others, it may induce apoptosis or cell cycle arrest . These effects highlight the compound’s potential as a therapeutic agent in various diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These findings are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . In some cases, high doses of this compound have been associated with toxic or adverse effects, such as liver damage or immune system suppression . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can act as a substrate or inhibitor for specific enzymes, influencing metabolic flux and metabolite levels . For example, this compound has been shown to inhibit certain enzymes involved in fatty acid metabolism, leading to changes in lipid profiles . Understanding these metabolic interactions is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in certain cellular compartments or tissues . The distribution of this compound can affect its activity and function, influencing its therapeutic potential and side effect profile .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to particular organelles . For instance, this compound may accumulate in the mitochondria, affecting mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-2-carboxylic acid with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrazolo[1,5-a]pyridine-6-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    Tetrazolo[1,5-a]pyridine: Shares the tetrazole-pyridine fused ring system but lacks the carboxylic acid functional group.

    Pyridine-2-carboxylic acid: Contains the pyridine ring with a carboxylic acid group but lacks the tetrazole ring.

    Tetrazole: A simpler compound with only the tetrazole ring.

Uniqueness: Tetrazolo[1,5-a]pyridine-6-carboxylic acid is unique due to the presence of both the tetrazole and pyridine rings fused together, along with the carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tetrazolo[1,5-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-7-8-9-10(5)3-4/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUSYICWELGOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323703
Record name tetrazolo[1,5-a]pyridine-6-carboxylic acid
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7477-13-6
Record name Tetrazolo[1,5-a]pyridine-6-carboxylic acid
Source CAS Common Chemistry
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Record name Tetrazolo(1,5-a)pyridine-6-carboxylic acid
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Record name 7477-13-6
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Record name tetrazolo[1,5-a]pyridine-6-carboxylic acid
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Record name [1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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